{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis
Description
The compound {[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis is a fluorinated pyrrolidine derivative featuring a thiazole substituent. Its stereochemistry is defined by the (2S,4S) configuration, ensuring spatial orientation of the fluoro group and the thiazol-2-ylmethyl moiety. The cis designation indicates the relative positions of these substituents on the pyrrolidine ring. Key structural attributes include:
- Fluorinated pyrrolidine core: Enhances metabolic stability and influences binding affinity through steric and electronic effects .
- Methylamine side chain: Modulates solubility and bioavailability, with the methyl group reducing polarity compared to primary amines .
This compound (CAS 1823466-42-7) has a molecular formula of C₁₁H₁₈FN₃S and a molecular weight of 243.34 g/mol . It is frequently studied in pharmacological screens for kinase inhibitors or protease modulators due to its balanced lipophilicity (clogP ~1.2) and polar surface area (~45 Ų) .
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3S/c1-12-5-9-4-8(11)6-14(9)7-10-13-2-3-15-10/h2-3,8-9,12H,4-7H2,1H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFHUMHLRZEQCV-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=NC=CS2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=NC=CS2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis, is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a pyrrolidine ring and a thiazole moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available research findings.
- IUPAC Name : 1-((2S,4S)-4-fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)-N-methylmethanamine
- Molecular Formula : C10H16FN3S
- Molecular Weight : 227.32 g/mol
- CAS Number : 1820574-26-2
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an inhibitor and therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. The thiazole ring is particularly noted for its efficacy against various bacterial strains. In vitro studies have shown that the compound demonstrates inhibitory effects on the growth of certain pathogens, suggesting potential use as an antimicrobial agent.
Enzyme Inhibition
A notable study explored the compound's role as an inhibitor of O-GlcNAcase, an enzyme implicated in various diseases including Alzheimer's disease. The compound showed promising results in inhibiting this enzyme, which could lead to therapeutic applications in neurodegenerative disorders .
Case Studies and Research Findings
- Inhibition of O-GlcNAcase :
- Antimicrobial Evaluation :
- A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine/Thiazole Derivatives
Key Observations :
- Fluorine Positioning: The (2S,4S) configuration in the target compound optimizes steric complementarity in binding pockets compared to non-fluorinated analogs .
- Salt Forms : Dihydrochloride derivatives (e.g., ) improve aqueous solubility but may alter membrane permeability.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Parameters of Selected Analogs
Functional Insights :
- Target Selectivity : The target compound exhibits 19-fold higher potency against DHTKD1 compared to the oxadiazole analog against SARS-CoV-2 protease, likely due to optimized fluorine-thiazole synergy .
Q & A
Q. Methodological Answer :
- NMR Analysis : Use -NMR to detect coupling between the fluorine at C4 and adjacent protons, confirming the cis configuration (expected ~10–15 Hz) .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl derivatives) to validate spatial arrangement .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Advanced: How does the fluorine substituent at C4 influence bioactivity?
Methodological Answer :
Fluorine enhances metabolic stability and binding affinity via:
- Electron-Withdrawing Effects : Stabilizes hydrogen bonds with target proteins (e.g., κ-opioid receptors) .
- Steric Effects : The cis-4-fluoro configuration optimizes spatial compatibility in hydrophobic pockets, as seen in κ-opioid antagonists like PF-04455242 (Ki = 3 nM for human KOR) .
- Comparative Data : Non-fluorinated analogs show 5–10x lower receptor affinity in vitro .
Advanced: How to resolve discrepancies in bioactivity data between in vitro and in vivo models?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Measure free brain concentrations (e.g., via LC-MS) to correlate with receptor occupancy. For example, PF-04455242 required >50% KOR occupancy in rat brain for efficacy .
- Biomarker Validation : Use translatable biomarkers (e.g., plasma prolactin levels in rats) to confirm target engagement .
- Species-Specific Differences : Test analogs across species (human, rat, mouse) to identify metabolic variations .
Advanced: What computational methods predict the compound’s interaction with opioid receptors?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with KOR crystal structures (PDB: 6VI4) to model binding poses. Focus on conserved residues (e.g., Asp138, Tyr139) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorine-thiazole interactions in lipid bilayers .
- SAR Analysis : Compare with pyrrolidinylsulfonyl biphenylamines to identify critical substituent tolerances .
Basic: What analytical techniques ensure purity (>98%) for in vivo studies?
Q. Methodological Answer :
- HPLC : Use C18 columns (Agilent Zorbax) with acetonitrile/0.1% TFA gradients (retention time ~8–10 min) .
- LC-MS : Confirm molecular ion [M+H] at m/z 283.1 (calculated for CHFNS) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How to design in vivo efficacy studies for addiction-related applications?
Q. Methodological Answer :
- Mouse CPP Model : Induce cocaine place preference, then administer the compound (1–10 mg/kg i.p.) to measure extinction of drug-seeking behavior .
- Social Defeat Stress Assay : Monitor social interaction time post-treatment to assess antidepressant-like effects .
- Dose Optimization : Align free brain concentrations with in vitro IC values (e.g., target 2–5 mg/kg for KOR antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
